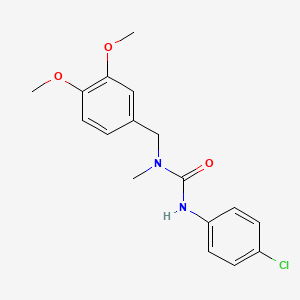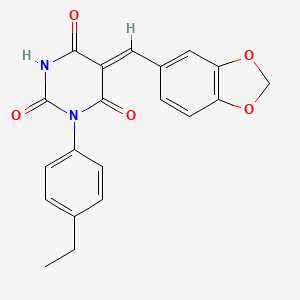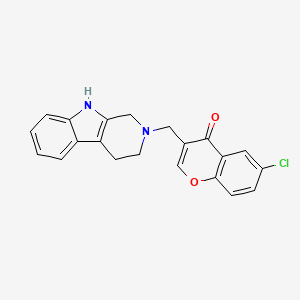
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea, also known as CDU, is a synthetic compound that has been widely studied for its potential therapeutic applications. CDU belongs to the class of urea-based compounds and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Applications De Recherche Scientifique
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has also been shown to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea is not fully understood. However, studies have suggested that N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea may exert its antitumor effects by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in cancer cells. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has also been shown to inhibit the activity of certain enzymes involved in viral replication, thereby exerting its antiviral effects.
Biochemical and Physiological Effects:
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antiviral effects, N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been shown to inhibit the production of certain inflammatory cytokines, thereby exerting its anti-inflammatory effects. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea for lab experiments is its broad range of biological activities. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been shown to exhibit antitumor, antiviral, and anti-inflammatory effects, making it a potential candidate for the treatment of a range of diseases. Additionally, N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea is its complex synthesis method, which may limit its use in large-scale production.
Orientations Futures
There are several potential future directions for the study of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea. One area of interest is the development of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea-based therapeutics for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea and to identify potential molecular targets. Finally, the development of more efficient and cost-effective synthesis methods for N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea may facilitate its use in large-scale production and clinical trials.
Conclusion:
In conclusion, N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea is a synthetic compound that has been extensively studied for its potential therapeutic applications. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea exhibits a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. While the exact mechanism of action of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea is not fully understood, it has been shown to have a low toxicity profile and may be a safe therapeutic agent. Future studies may focus on the development of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea-based therapeutics, the elucidation of its mechanism of action, and the development of more efficient synthesis methods.
Méthodes De Synthèse
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 3,4-dimethoxybenzylamine, followed by the reaction of the resulting intermediate with methylisocyanate. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-20(17(21)19-14-7-5-13(18)6-8-14)11-12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVKLSLBBMPTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)



![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)


![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)